molecular formula C9H17N3 B12820302 2-(3-(Diethylamino)azetidin-1-yl)acetonitrile

2-(3-(Diethylamino)azetidin-1-yl)acetonitrile

Cat. No.: B12820302
M. Wt: 167.25 g/mol
InChI Key: YYQTVTJLUOZHOV-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)azetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)azetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diethylamino)azetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

2-(3-(Diethylamino)azetidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Diethylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Diethylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the diethylamino group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities and pharmaceuticals .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-[3-(diethylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C9H17N3/c1-3-12(4-2)9-7-11(8-9)6-5-10/h9H,3-4,6-8H2,1-2H3

InChI Key

YYQTVTJLUOZHOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CN(C1)CC#N

Origin of Product

United States

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